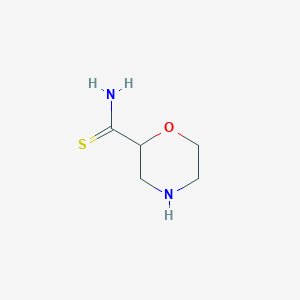
Morpholine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-2-carbothioamide is an organic compound that features a morpholine ring attached to a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of an alkaline solution, such as isopropyl alcohol, under reflux conditions . Another method includes the reaction of morpholine with phenylisothiocyanate to form the corresponding carbothioamide derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of morpholine-2-carbothioamide involves its interaction with microbial enzymes and cellular structures. The compound can inhibit the activity of bacterial ureases, which are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. Additionally, the compound’s antioxidant properties help in neutralizing free radicals, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar structure but differ in the acyl group attached to the morpholine ring.
Morpholine derivatives containing an azole nucleus: These compounds have an additional azole ring, which imparts different chemical and biological properties.
Uniqueness
Morpholine-2-carbothioamide is unique due to its specific combination of the morpholine ring and the carbothioamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further distinguish it from similar compounds.
Propriétés
IUPAC Name |
morpholine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)4-3-7-1-2-8-4/h4,7H,1-3H2,(H2,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBRWGUVMBEGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

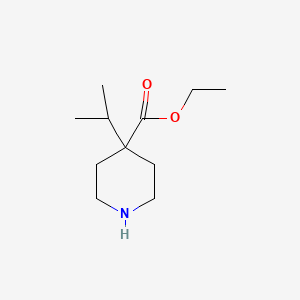
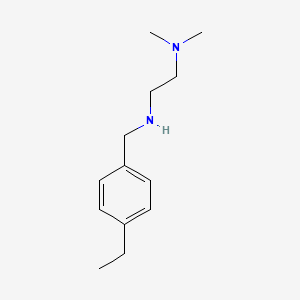
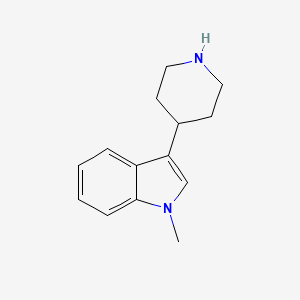

![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)
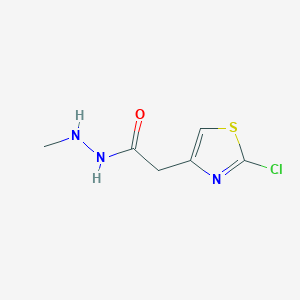

![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
